Kaerophyllin
Overview
Description
Mechanism of Action
Target of Action
Kaerophyllin, a lignan isolated from the traditional Chinese herb, Bupleurum scorzonerifolium, primarily targets hepatic stellate cells (HSCs) . HSCs play a crucial role in liver fibrosis, a condition characterized by the excessive accumulation of extracellular matrix proteins including collagen that occurs in most types of chronic liver diseases .
Mode of Action
This compound interacts with its primary targets, the HSCs, by inhibiting their activation . It has been found to suppress inflammation by reducing the mRNA of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and monocyte chemoattractant protein-1 (MCP-1) genes . This interaction results in changes that protect the liver from injury and fibrogenesis .
Biochemical Pathways
It is known that this compound elevates peroxisome proliferator-activated receptor-γ (ppar-γ) activity . PPAR-γ is a nuclear receptor that plays a critical role in the regulation of genes involved in inflammation, lipid metabolism, and glucose homeostasis .
Pharmacokinetics
Understanding these properties is crucial for predicting the drug’s bioavailability and potential interactions with other substances in the body .
Result of Action
This compound’s action results in significant protection of the liver from injury by reducing serum aspartate transaminase and alanine transaminase levels, improving the histological architecture, and reducing the fibrosis score . It also suppresses hepatic inflammation and inhibits HSC activation, possibly through upregulation of PPAR-γ expression .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of many drugs . Factors such as temperature, pH, and the presence of other substances can affect a drug’s stability and its ability to interact with its target .
Biochemical Analysis
Biochemical Properties
Kaerophyllin interacts with various biomolecules in biochemical reactions. It inhibits the activation of hepatic stellate cells by hepatocyte apoptotic vesicles . The compound’s chemical structure contains two carbonyl groups and a benzene ring, providing it with a certain level of stability .
Cellular Effects
This compound has significant protective effects on liver cells. It reduces serum aspartate transaminase and alanine transaminase levels, improves histological architecture, and reduces fibrosis score . This compound suppresses inflammation by reducing the mRNA of TNF-α, interleukin-1β (IL-1β), and monocyte chemoattractant protein-1 (MCP-1) genes .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It elevates PPAR-γ activity and reduces TNF-α-stimulated mRNA levels of intracellular adhesion molecule-1 (ICAM-1), MCP-1, and IL-1β genes . This suggests that this compound may protect the liver from injury and fibrogenesis by suppressing hepatic inflammation and inhibiting hepatic stellate cell activation, possibly through upregulation of PPAR-γ expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fusidic acid can be synthesized through the fermentation of Fusidium coccineum. The fermentation broth is processed to isolate and purify the antibiotic . Additionally, sodium fusidate, a salt form of fusidic acid, can be prepared by dissolving fusidic acid in a low alcohol solution and then crystallizing it using an ethyl acetate solution .
Industrial Production Methods
In industrial settings, fusidic acid is produced through large-scale fermentation processes. The fermentation broth is subjected to various purification steps, including filtration, extraction, and crystallization, to obtain the pure antibiotic . The production process is designed to maintain the stability and potency of the antibiotic while minimizing impurities .
Chemical Reactions Analysis
Types of Reactions
Fusidic acid undergoes several types of chemical reactions, including:
Oxidation: Fusidic acid can be oxidized to form various degradation products.
Reduction: Reduction reactions can modify the functional groups in fusidic acid, leading to different derivatives.
Substitution: Substitution reactions can occur at specific sites on the fusidic acid molecule, resulting in new compounds with altered properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of fusidic acid, and substituted compounds with modified biological activities .
Scientific Research Applications
Fusidic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Fusidic acid is unique among steroid antibiotics due to its specific mechanism of action and its effectiveness against Gram-positive bacteria. Similar compounds include:
- 3-keto fusidate
- 11-keto fusidate
- 11-deoxy fusidate
These compounds share structural similarities with fusidic acid but differ in their functional groups and biological activities . Fusidic acid’s ability to form strong complexes with cyclodextrins enhances its solubility and bioavailability, making it a valuable antibiotic in clinical settings .
Properties
IUPAC Name |
(3E,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4-dimethoxyphenyl)methylidene]oxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-23-17-5-3-14(9-19(17)24-2)8-16-15(11-25-21(16)22)7-13-4-6-18-20(10-13)27-12-26-18/h3-6,8-10,15H,7,11-12H2,1-2H3/b16-8+/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKOHFAJPKLSBP-MDNIKOHYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(COC2=O)CC3=CC4=C(C=C3)OCO4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\[C@H](COC2=O)CC3=CC4=C(C=C3)OCO4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75590-33-9 | |
Record name | 2(3H)-Furanone, 4-(1,3-benzodioxol-5-ylmethyl)-3-((3,4-dimethoxyphenyl)methylene)dihydro-, (3E,4R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075590339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is kaerophyllin and where is it found?
A1: this compound is a lignan, a type of natural product, originally isolated from the roots of spotted cow parsley (Chaerophyllum maculatum). [, ] It has since been identified in other plant species like Bupleurum smithii, Bupleurum bicaule, and Anthriscus sylvestris. [, , ]
Q2: What is the molecular formula, weight, and key spectroscopic data for this compound?
A2: this compound has the molecular formula C21H22O6 and a molecular weight of 370.4 g/mol. Its structure has been confirmed through UV, IR, 1H-NMR, 13C-NMR, and mass spectrometry. [, ] For detailed NMR assignments based on COSY, long-range COSY, selective INEPT, FLOCK scalar interactions, and NOE experiments, refer to the X-ray crystal structure analysis. []
Q3: What are the known biological activities of this compound?
A3: Research suggests that this compound exhibits anti-fibrotic activity. Studies indicate it may inhibit the activation of hepatic stellate cells (HSCs), key players in hepatic fibrosis, particularly when induced by apoptotic bodies from hepatocytes. [, ]
Q4: How does this compound interact with its biological targets?
A4: While the precise mechanism of action remains under investigation, studies suggest that this compound may interfere with the signaling pathways involved in HSC activation. [, ] Further research is necessary to fully elucidate its interactions with specific molecular targets.
Q5: Have any studies investigated the in vivo effects of this compound?
A5: Yes, preclinical studies in rat models have demonstrated the potential of this compound to protect against liver fibrosis. []
Q6: Are there any established analytical methods for the quantification of this compound?
A6: High-performance liquid chromatography (HPLC) coupled with UV detection has been successfully employed for the determination of this compound in plant material, particularly in Bupleurum smithii. [] Another study utilized HPLC coupled with mass spectrometry (HPLC-MS) to quantify this compound in Anthriscus sylvestris fruits. []
Q7: Has the total synthesis of this compound been achieved?
A8: Yes, researchers have successfully developed a convenient and rapid total synthesis method for (-)-kaerophyllin, along with (-)-hinokinin and (±)-isohinokinin. This approach utilizes a condensation reaction of an aromatic aldehyde followed by alkylation to build the dibenzylbutyrolactone-lignan skeleton. Subsequent hydrolysis, resolution with quinine, reduction, and potentially oxidation steps lead to the final compounds. This achievement marks the first reported asymmetric total synthesis of (-)-kaerophyllin. [, ]
Q8: Is there any information on the stability of this compound under various conditions?
A9: While specific studies on this compound’s stability are limited within the provided research, its isolation and characterization from plant material suggest a degree of natural stability. [, ] Further investigation is required to determine its stability under different conditions like pH, temperature, and light exposure.
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